2-Hydroxybenzonitrile

Description

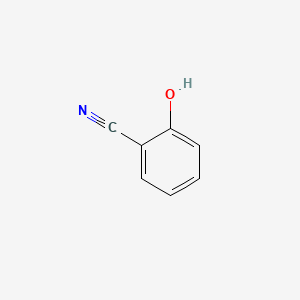

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZCERSEMVWNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041661 | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-20-1, 69481-42-1 | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069481421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51RSM8K1VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxybenzonitrile (2-Cyanophenol)

CAS Number: 611-20-1 Molecular Formula: C₇H₅NO

This technical guide provides a comprehensive overview of 2-Hydroxybenzonitrile (also known as 2-cyanophenol or salicylonitrile), a versatile bifunctional organic compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, safety and handling, and its applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its structure, featuring both a phenolic hydroxyl group and a nitrile group in ortho positions on a benzene (B151609) ring, allows for a wide range of chemical transformations.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 119.12 g/mol | [5] |

| CAS Number | 611-20-1 | [5][6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 92-95 °C | [5] |

| Boiling Point | 149 °C at 14 mmHg | [5] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [3] |

| pKa | 7.17 | [7] |

| InChI Key | CHZCERSEMVWNHL-UHFFFAOYSA-N | [5][8] |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)O | [8] |

Safety and Hazard Information

This compound is classified as harmful if swallowed and can cause serious eye damage and skin reactions. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, should be worn when handling this compound.

Table 2: GHS Hazard and Precautionary Statements

| GHS Classification | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | Irritant | Danger | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Serious Eye Damage (Category 1) | Corrosive | H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Skin Sensitization (Category 1) | Irritant | H317: May cause an allergic skin reaction. | P261: Avoid breathing dust. P272: Contaminated work clothing should not be allowed out of the workplace. P302+P352: IF ON SKIN: Wash with plenty of water. |

Source: Aggregated GHS information from multiple sources.[8]

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving the dehydration of a precursor.

Experimental Protocol: Synthesis via Dehydration of Salicylaldoxime (B1680748)

This common method involves two main steps: the formation of salicylaldoxime from salicylaldehyde (B1680747), followed by its dehydration to the nitrile.

Step 1: Oximation of Salicylaldehyde

-

Prepare a solution of hydroxylamine (B1172632) hydrochloride and an acid-binding agent (e.g., sodium carbonate or sodium formate) in an appropriate solvent system (e.g., aqueous formic acid).[9]

-

Add salicylaldehyde to the solution while stirring.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

Upon completion, the salicylaldoxime intermediate can be isolated by extraction into an organic solvent (e.g., toluene), followed by washing and solvent removal.[9]

Step 2: Dehydration of Salicylaldoxime

-

Dissolve the crude salicylaldoxime in a suitable solvent such as formic acid or toluene.[9]

-

Add a dehydrating agent. Common agents include acetic anhydride, thionyl chloride, or p-toluenesulfonic acid.[9]

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or TLC).[9]

-

After completion, the reaction mixture is worked up. This may involve distillation to remove the solvent/reagent, followed by extraction and purification of the crude this compound by recrystallization or column chromatography.[9]

References

- 1. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Aminobenzofuran-2-carboxamide 97% | 54802-10-7 [sigmaaldrich.com]

- 5. 2-ヒドロキシベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 2-Cyanophenol | 611-20-1 [chemicalbook.com]

- 8. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Hydroxybenzonitrile: A Technical Guide

Introduction

2-Hydroxybenzonitrile (B42573), also known as salicylonitrile, is an organic compound with the chemical formula C₇H₅NO.[1] It is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. The structural elucidation and purity assessment of this compound rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth overview of the spectroscopic data for this compound and the experimental protocols for their acquisition, tailored for researchers and professionals in the field of drug development and chemical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are routinely employed.

¹H NMR (Proton NMR) Data

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.50 | Doublet | Aromatic Proton |

| ~7.47 | Triplet | Aromatic Proton |

| ~7.06 | Triplet | Aromatic Proton |

| ~6.96 | Doublet | Aromatic Proton |

| ~6.85 | Broad Singlet | Hydroxyl Proton (-OH) |

| (Data sourced from CDCl₃ solvent)[2] |

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information about the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 160.7 | C-OH (Carbon attached to hydroxyl group) |

| 134.5 | Aromatic CH |

| 133.8 | Aromatic CH |

| 121.1 | Aromatic CH |

| 118.9 | C≡N (Nitrile carbon) |

| 116.8 | Aromatic CH |

| 103.4 | C-CN (Carbon attached to nitrile group) |

| (Data sourced from CDCl₃ solvent)[2] |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[3][4]

-

For ¹³C NMR, a more concentrated sample is preferred, typically 20-50 mg of the compound in the same amount of solvent.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[3][5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

-

Instrumental Parameters :

-

The spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.[6]

-

The chemical shifts are reported in parts per million (ppm) relative to the internal standard.[7]

-

For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum to a series of singlets, one for each unique carbon atom.[8]

-

-

Data Processing :

-

The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.[3]

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts of the peaks are referenced to the internal standard. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm can also be used as a reference.[3][6]

-

Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of the protons.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations.

| Frequency (cm⁻¹) | Vibrational Mode |

| 3500-3300 (broad) | O-H stretch (hydroxyl group) |

| 3070 | Aromatic C-H stretch |

| 2230 | C≡N stretch (nitrile group) |

| 1585, 1495, 1460 | C=C ring stretch (aromatic ring) |

| (Data represents typical values for 2-cyanophenol)[2] |

Experimental Protocol for IR Spectroscopy

As this compound is a solid at room temperature, the following methods are suitable for sample preparation:

-

Potassium Bromide (KBr) Pellet Method :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.[2][9]

-

The mixture should be ground to a fine, homogeneous powder.

-

Place the powder in a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent pellet.[9][10]

-

Place the pellet in the sample holder of the IR spectrometer.

-

-

Attenuated Total Reflectance (ATR) Method :

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).[11]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

This method requires minimal sample preparation.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.[2][12]

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically collected in the range of 4000-400 cm⁻¹.[2]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

| m/z (Mass-to-Charge Ratio) | Assignment | Relative Intensity (%) |

| 119 | [M]⁺ (Molecular Ion) | 100 |

| 92 | [M-HCN]⁺ | 12.5 |

| 91 | [M-CO]⁺ | 91.4 |

| 64 | [C₅H₄]⁺ | 31.5 |

| 63 | [C₅H₃]⁺ | 22.2 |

| (Data from Electron Ionization Mass Spectrometry)[13] |

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum of this compound is as follows:

-

Sample Introduction :

-

The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for samples in solution.[2]

-

-

Ionization :

-

Electron Ionization (EI) : This is a common technique for volatile compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

-

Electrospray Ionization (ESI) : This is a soft ionization technique suitable for LC-MS, where the sample in solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed.[11][14]

-

-

Mass Analysis :

-

Data Acquisition and Analysis :

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.[14]

-

The peak with the highest m/z value often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound.[14]

-

The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and confirmation.[14]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

- 1. Benzonitrile, 2-hydroxy- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. compoundchem.com [compoundchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. 2-Cyanophenol(611-20-1) 1H NMR [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough review of the primary synthesis methods for 2-hydroxybenzonitrile (B42573), also known as salicylonitrile. As a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals, the efficient synthesis of this compound is of significant interest. This document details various synthetic routes, complete with experimental protocols, quantitative data for comparison, and graphical representations of the reaction pathways to aid in understanding and practical application.

Synthesis from Salicylaldehyde (B1680747)

The conversion of salicylaldehyde to this compound is a widely employed method that typically proceeds in two steps: the formation of salicylaldehyde oxime, followed by its dehydration to the nitrile. One-pot variations of this process have also been developed to improve efficiency.

Two-Step Synthesis via Salicylaldehyde Oxime

Step 1: Oximation of Salicylaldehyde

The initial step involves the reaction of salicylaldehyde with a hydroxylamine (B1172632) salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base to form salicylaldehyde oxime.

Experimental Protocol:

To a solution of salicylaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., water, ethanol, or a biphasic system), a base is added to neutralize the acid and liberate free hydroxylamine. Common bases for this reaction include sodium carbonate, sodium bicarbonate, and sodium hydroxide. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion. The resulting salicylaldehyde oxime often precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Dehydration of Salicylaldehyde Oxime

The subsequent dehydration of the oxime is the critical step in forming the nitrile functional group. A variety of dehydrating agents can be employed for this transformation.

Experimental Protocol:

Salicylaldehyde oxime is treated with a dehydrating agent, often with heating. Common reagents include acetic anhydride, thionyl chloride, and triphosgene. When using acetic anhydride, the mixture is typically refluxed, and the product is isolated after removal of excess reagent and subsequent workup.[1][2] For more reactive dehydrating agents like thionyl chloride or triphosgene, the reaction is often carried out in an inert solvent such as toluene, and the temperature is carefully controlled.[3]

Table 1: Quantitative Data for the Two-Step Synthesis from Salicylaldehyde

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Oximation | Salicylaldehyde, Hydroxylamine Hydrochloride, Sodium Carbonate | Water/Toluene | 30-50 | 4 | 90 | 99 | Quick Company |

| Dehydration | Salicylaldoxime, Thionyl Chloride, Dimethylformamide | Toluene | 20-40 | 2 | 75 (overall) | 96 | Quick Company |

| Dehydration | Salicylaldoxime, Triphosgene | Toluene | 40-60 | 3 | 78 (overall) | - | Quick Company |

| Dehydration | Salicylaldoxime, Acetic Anhydride | Acetic Anhydride | Reflux | 1 | >90 | >90 | Benchchem |

Reaction Pathway:

References

Thermochemical Properties of 2-Hydroxybenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2-hydroxybenzonitrile (B42573) (also known as 2-cyanophenol or salicylonitrile). The information presented herein is compiled from experimental and computational studies, offering valuable insights for professionals in research, chemical synthesis, and pharmaceutical development. This document focuses on the core thermochemical properties, detailing the methodologies used for their determination and presenting the data in a clear, accessible format.

Core Thermochemical Data

The thermochemical data for this compound is crucial for understanding its stability, reactivity, and behavior in various chemical processes. The following tables summarize the key quantitative data obtained from experimental measurements and computational models.

Table 1: Experimentally Determined Molar Enthalpy of Formation

| Thermochemical Parameter | Value (kJ·mol⁻¹) | Method | Reference |

| Standard Molar Enthalpy of Formation in the Gaseous Phase (ΔfH°gas) | 32.8 ± 2.1 | Derived from Static Bomb Combustion Calorimetry and Calvet Microcalorimetry | [1] |

Table 2: Computationally Predicted Thermochemical Properties

| Thermochemical Parameter | Value (kJ·mol⁻¹) | Method | Reference |

| Enthalpy of Formation in the Gaseous Phase (ΔfH°gas) | 36.29 | Joback Method | [2] |

| Gibbs Free Energy of Formation (ΔfG°) | 99.03 | Joback Method | [2] |

Note: The Joback method is a group contribution method for the prediction of thermochemical properties. While useful for estimation, experimentally determined values are generally preferred for higher accuracy.

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the methodologies employed in the key experiments.

Static Bomb Combustion Calorimetry

The standard molar enthalpy of combustion of this compound was determined using static bomb combustion calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with oxygen under pressure.

Experimental Workflow:

References

A Comprehensive Technical Guide to 2-Hydroxybenzonitrile: Synonyms, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-hydroxybenzonitrile (B42573), a versatile bifunctional organic compound. It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] This document details its chemical identity, physicochemical properties, and comprehensive experimental protocols for its synthesis and purification, tailored for professionals in research and development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 611-20-1 | PubChem[2] |

| Common Synonyms | 2-Cyanophenol, o-Cyanophenol, Salicylonitrile, Salicylnitrile, o-Hydroxybenzonitrile | PubChem[2], CymitQuimica |

| Other Names | Benzonitrile, 2-hydroxy-; NSC 53558; o-Hydoxybenzonitrile | PubChem[2] |

| Molecular Formula | C₇H₅NO | Thermo Fisher Scientific[3] |

| InChI Key | CHZCERSEMVWNHL-UHFFFAOYSA-N | Thermo Fisher Scientific[3] |

| SMILES | C1=CC=C(C(=C1)C#N)O | PubChem[2] |

Physicochemical and Spectral Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The following tables summarize key quantitative data.

Table 2.1: Physical Properties

| Property | Value | Conditions/Notes | Source |

| Molecular Weight | 119.12 g/mol | PubChem[2] | |

| Appearance | White to light yellow or brown crystalline powder | Thermo Fisher Scientific[3] | |

| Melting Point | 92-95 °C | Sigma-Aldrich[4] | |

| Boiling Point | 149 °C | at 14 mmHg | Sigma-Aldrich[4] |

| Solubility | Soluble in water | Thermo Fisher Scientific[3] |

Table 2.2: Spectral Data

| Property | Value | Source |

| logIE (Positive Mode) | 1.29 | PubChem[2] |

| logIE (Negative Mode) | 0.28 | PubChem[2] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established methods reported in scientific literature and patents.

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving the dehydration of salicylaldoxime (B1680748) or 2-hydroxybenzamide.

3.1.1. Synthesis from Salicylaldehyde (B1680747) and Hydroxylamine (B1172632)

This two-step process involves the formation of salicylaldoxime, followed by its dehydration to the nitrile.

Step 1: Synthesis of Salicylaldoxime

-

Materials: Salicylaldehyde, hydroxylamine hydrochloride, sodium hydroxide, water, toluene (B28343).

-

Procedure:

-

Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and neutralizing with an aqueous solution of sodium hydroxide.

-

In a reaction vessel, charge the salicylaldehyde and toluene.

-

Slowly add the prepared hydroxylamine solution to the salicylaldehyde in toluene while maintaining the temperature between 30-50°C.

-

The molar ratio of salicylaldehyde to hydroxylamine is typically in the range of 1:0.5 to 1:2.

-

Stir the reaction mixture until the formation of salicylaldoxime is complete, which can be monitored by thin-layer chromatography (TLC).

-

Step 2: Dehydration of Salicylaldoxime to this compound

-

Materials: Salicylaldoxime, thionyl chloride (or triphosgene), toluene, water, dichloroethane.

-

Procedure:

-

Charge the salicylaldoxime from the previous step and toluene into a round-bottom flask equipped with a reflux condenser and a caustic scrubber.

-

Cool the reaction mass to 20°C.

-

Slowly add a 50% solution of thionyl chloride in toluene over a period of 2 hours, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, stir the reaction mass for an additional hour at this temperature.

-

Slowly raise the temperature to 40°C and stir for another hour to ensure the completion of the reaction.

-

Recover the toluene by distillation.

-

Perform a controlled addition of water to the reaction mass.

-

Add dichloroethane and separate the organic layer.

-

Recover the dichloroethane from the organic layer by distillation to yield crude this compound.

-

3.1.2. Gas-Phase Dehydration of 2-Hydroxybenzamide

This method offers a greener approach by eliminating the need for solvents.

-

Materials: 2-Hydroxybenzamide, solid heterogeneous catalyst (e.g., phosphoric acid-impregnated silica (B1680970) gel).

-

Procedure:

-

The 2-hydroxybenzamide is passed in the gas phase over the solid catalyst.

-

The reaction is typically carried out at a temperature of 380–400°C and a pressure of 20–40 mbar.

-

The crude product obtained from this dehydration reaction contains over 90% by weight of this compound and can be further purified by vacuum distillation.[5]

-

Purification of this compound

Crude this compound can be purified to a high degree using standard laboratory techniques.

3.2.1. Recrystallization

-

Solvent Selection: A mixed solvent system, such as ethanol (B145695) and water, is often effective. The ideal solvent system should dissolve the compound well at elevated temperatures but poorly at low temperatures.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated gently and then hot-filtered.

-

Add deionized water dropwise to the hot, clear solution until it becomes slightly cloudy (the cloud point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

-

3.2.2. Column Chromatography

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: An appropriate solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, should be determined using TLC beforehand.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack it into a column.

-

Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and monitor the elution of the product by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Biological and Research Applications

While this compound is primarily utilized as a synthetic intermediate, its structural motifs are present in various biologically active molecules. Derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents, as well as for their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2).[5]

General Protocol for Enzyme Inhibition Assay

The following is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme. This protocol would need to be adapted for the specific enzyme and substrate of interest.

-

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Test compound (this compound or its derivatives)

-

Assay buffer (optimized for the specific enzyme)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the test compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the enzyme solution to each well (except for the negative control).

-

Add the serially diluted test compound to the appropriate wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at an optimal temperature for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic routes and the purification workflow for this compound.

Caption: Synthetic routes to this compound.

Caption: General workflow for the purification of this compound by recrystallization.

References

- 1. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 4. This compound 99 611-20-1 [sigmaaldrich.com]

- 5. This compound | High Purity | For Research Use [benchchem.com]

Methodological & Application

Applications of 2-Hydroxybenzonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzonitrile (B42573), also known as salicylonitrile or 2-cyanophenol, is a versatile bifunctional organic compound that serves as a crucial starting material and intermediate in the synthesis of a wide range of pharmaceutical compounds.[1][2][3] Its unique structure, featuring both a phenolic hydroxyl group and a nitrile group in ortho positions, allows for diverse chemical transformations, making it an attractive building block for the synthesis of complex heterocyclic structures.[1][3] Notably, it is a key precursor for the synthesis of benzofurans and salicylamides, scaffolds that are present in numerous bioactive molecules with demonstrated therapeutic potential.[1][4] Derivatives of this compound have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its utility as a precursor for heterocyclic compounds, particularly benzofuran (B130515) derivatives.[1] The benzofuran nucleus is a core structure in many pharmaceuticals, agrochemicals, and organic materials.[1] Furthermore, the nitrile group can be hydrolyzed to a carboxamide, leading to the formation of salicylamide (B354443) derivatives, another important class of pharmacologically active compounds.[4]

Synthesis of Benzofuran-2-carboxamide (B1298429) Derivatives

Benzofuran-2-carboxamides are a class of compounds with significant biological activities, including antimicrobial and anti-inflammatory effects.[6] A key intermediate in the synthesis of many of these derivatives is 3-aminobenzofuran-2-carboxamide (B1330751), which can be efficiently synthesized from this compound.

Synthesis of Salicylamide Derivatives

Salicylamides are known for their wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[4][7] The synthesis of salicylamide derivatives can be achieved through the hydrolysis of the nitrile group of this compound or its derivatives.

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of key pharmaceutical intermediates and a marketed drug utilizing this compound as a starting material.

Protocol 1: Synthesis of 3-Aminobenzofuran-2-carboxamide from this compound

This multi-step protocol, adapted from the work of Lavanya et al. (2015), describes the synthesis of the versatile intermediate 3-aminobenzofuran-2-carboxamide.[8]

Step 1: Synthesis of 2-(Cyanomethoxy)benzonitrile (B7761821)

-

Objective: To introduce the cyanomethoxy group onto the phenolic oxygen of this compound.

-

Reaction Scheme:

-

This compound reacts with 2-chloroacetonitrile in the presence of potassium carbonate to yield 2-(cyanomethoxy)benzonitrile.

-

-

Materials:

-

This compound (0.083 mol)

-

2-Chloroacetonitrile (0.101 mol)

-

Potassium carbonate (0.166 mol)

-

Dimethylformamide (DMF) (50 mL)

-

Hexane

-

-

Procedure:

-

To a stirred solution of this compound in DMF, add potassium carbonate and 2-chloroacetonitrile at room temperature.

-

Reflux the reaction mixture at 80 °C for 3 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

-

Filter the precipitated solid, wash with a minimum amount of hexane, and dry to obtain 2-(cyanomethoxy)benzonitrile.

-

-

Quantitative Data:

-

Yield: 90%[8]

-

Step 2: Synthesis of 3-Aminobenzofuran-2-carboxamide

-

Objective: Intramolecular cyclization of 2-(cyanomethoxy)benzonitrile to form the 3-aminobenzofuran-2-carboxamide core.

-

Reaction Scheme:

-

2-(Cyanomethoxy)benzonitrile undergoes internal cyclization in the presence of potassium hydroxide (B78521) in ethanol.

-

-

Materials:

-

2-(Cyanomethoxy)benzonitrile (from Step 1)

-

Potassium hydroxide (KOH) (0.178 mol)

-

Ethanol (100 mL)

-

-

Procedure:

-

To a solution of 2-(cyanomethoxy)benzonitrile in ethanol, add potassium hydroxide.

-

Reflux the reaction mixture at 75 °C for 3 hours.

-

Pour the reaction mixture into ice-cold water and filter the resulting solid.

-

Dry the solid to afford 3-aminobenzofuran-2-carboxamide.

-

-

Quantitative Data:

| Step | Product | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | 2-(Cyanomethoxy)benzonitrile | This compound | 2-Chloroacetonitrile, K₂CO₃ | DMF | 80 °C | 3 h | 90 |

| 2 | 3-Aminobenzofuran-2-carboxamide | 2-(Cyanomethoxy)benzonitrile | KOH | Ethanol | 75 °C | 3 h | 65 |

Protocol 2: Synthesis of Vilazodone (B1662482) (Antidepressant)

This protocol outlines a plausible synthetic route to the antidepressant drug Vilazodone, which features a benzofuran-2-carboxamide core. The synthesis of the key intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide (B143904), is adapted from literature procedures for similar structures, starting from a substituted salicylaldehyde (B1680747) which can be derived from this compound.[9][10]

Step 1: Synthesis of 5-Bromobenzofuran-2-carboxamide (B143913) (Intermediate A)

-

Objective: To synthesize a key benzofuran intermediate. (Note: This starts from 5-bromosalicylaldehyde (B98134), a derivative of salicylaldehyde which is structurally related to this compound).

-

Procedure (Multi-step, summarized from literature): [9]

-

Etherification of 5-bromosalicylaldehyde with diethyl bromomalonate.

-

Cyclization to form the benzofuran ring.

-

Amidation to yield 5-bromobenzofuran-2-carboxamide.

-

Step 2: Synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide (Intermediate B)

-

Objective: To introduce the piperazine (B1678402) moiety.

-

Reaction Scheme:

-

Aromatic nucleophilic substitution of 5-bromobenzofuran-2-carboxamide with piperazine.

-

-

Materials:

-

5-Bromobenzofuran-2-carboxamide (Intermediate A)

-

Piperazine

-

-

Procedure:

-

React Intermediate A with an excess of piperazine in a suitable solvent under heating.

-

Purify the product to obtain Intermediate B.

-

Step 3: Synthesis of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (Intermediate C)

-

Objective: To synthesize the indole (B1671886) portion of Vilazodone.

-

Procedure (Summarized from literature): [8][11]

-

This intermediate can be synthesized from 5-cyanoindole (B20398) and 4-chlorobutanoyl chloride via a Friedel-Crafts acylation followed by reduction.

-

Step 4: Synthesis of Vilazodone

-

Objective: To couple the benzofuran and indole moieties.

-

Reaction Scheme:

-

Nucleophilic substitution reaction between 5-(piperazin-1-yl)benzofuran-2-carboxamide (Intermediate B) and 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Intermediate C).

-

-

Materials:

-

Intermediate B

-

Intermediate C

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

React Intermediate B and Intermediate C in DMF in the presence of K₂CO₃.

-

Purify the final product to obtain Vilazodone.

-

-

Quantitative Data (Overall Yield):

| Step | Product | Starting Materials | Key Reaction Type |

| 1 | 5-Bromobenzofuran-2-carboxamide | 5-Bromosalicylaldehyde | Etherification, Cyclization, Amidation |

| 2 | 5-(Piperazin-1-yl)benzofuran-2-carboxamide | Intermediate A, Piperazine | Nucleophilic Aromatic Substitution |

| 3 | 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | 5-Cyanoindole | Friedel-Crafts Acylation, Reduction |

| 4 | Vilazodone | Intermediate B, Intermediate C | Nucleophilic Substitution |

Signaling Pathways and Mechanisms of Action

Benzofuran derivatives synthesized from this compound have been shown to exert their therapeutic effects by modulating key signaling pathways involved in inflammation and microbial pathogenesis.

Inhibition of NF-κB and MAPK Signaling Pathways

Several benzofuran derivatives have demonstrated potent anti-inflammatory activity by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] These pathways are crucial in regulating the expression of pro-inflammatory mediators.

The diagram below illustrates the general mechanism of inhibition of the NF-κB and MAPK pathways by bioactive benzofuran derivatives.

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a general workflow for the synthesis and biological evaluation of pharmaceutical compounds derived from this compound.

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its ability to serve as a precursor for diverse heterocyclic scaffolds, particularly benzofurans, provides a robust platform for the development of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of derivatives of this compound holds significant potential for the discovery of new drugs with improved efficacy and safety profiles.

References

- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 2-Hydroxybenzonitrile in the Synthesis of Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzonitrile (B42573), also known as salicylonitrile or 2-cyanophenol, is a versatile chemical intermediate utilized in the synthesis of a variety of agrochemicals.[1][2][3] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical modifications, making it a valuable building block in the development of novel active ingredients for crop protection.[1] This document provides detailed application notes and protocols for the synthesis of a prominent agrochemical derived from this compound: the broad-spectrum fungicide, azoxystrobin (B1666510).

Azoxystrobin is a member of the strobilurin class of fungicides, which are known for their potent and broad-spectrum activity against a wide range of fungal pathogens.[2][4] The synthesis of azoxystrobin serves as an excellent case study to illustrate the utility of this compound in the construction of complex and commercially significant agrochemical molecules.

Agrochemical Profile: Azoxystrobin

Class: Strobilurin Fungicide

Mode of Action: Azoxystrobin is a potent inhibitor of mitochondrial respiration in fungi.[5][6] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[5][6][7] By binding to this site, azoxystrobin blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, which disrupts the production of ATP, the primary energy currency of the cell.[5][6] This inhibition of cellular respiration ultimately leads to fungal cell death.

Biological Activity: Azoxystrobin exhibits broad-spectrum fungicidal activity against pathogens from all four major fungal classes: Ascomycota, Deuteromycota, Basidiomycota, and Oomycota. It is used to control a wide variety of diseases on a broad range of crops, including cereals, fruits, vegetables, and nuts.

Synthesis of Azoxystrobin from this compound

The synthesis of azoxystrobin from this compound is a multi-step process that involves the preparation of a key intermediate followed by a final coupling reaction. One of the common industrial synthesis pathways involves the reaction of this compound with (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[1][4]

Overall Synthetic Scheme:

Figure 1: Overall synthetic workflow for Azoxystrobin.

Experimental Protocols

Part 1: Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (Intermediate) [4][8]

This intermediate is a critical component in the synthesis of azoxystrobin.[9][10][11]

Materials:

-

Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate

-

4,6-Dichloropyrimidine

-

Activated base catalyst (e.g., Sodium Carbonate)

-

Solvent (e.g., Toluene)

-

Ester compound (e.g., Isopropyl acetate (B1210297) or Ethyl acetate)

-

Alkane compound (e.g., Cyclohexane or n-hexane)

Procedure:

-

Catalyst Activation: The base catalyst is activated by calcining, grinding, and heating to remove any water.[8]

-

Substitution Reaction: In a reaction vessel, methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate is reacted with 4,6-dichloropyrimidine in the presence of the activated catalyst. This substitution reaction yields methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate.[8]

-

Dealcoholization: The resulting product from the substitution reaction is subjected to a dealcoholization reaction to yield (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[8]

-

Purification: The crude product is purified by decolorization and recrystallization from a mixed solvent system of an ester and an alkane.[8]

Part 2: Synthesis of Azoxystrobin (Final Product) [12][13][14][15]

Materials:

-

(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (Intermediate from Part 1)

-

This compound (2-Cyanophenol)

-

Base (e.g., Potassium Carbonate)

-

Catalyst (e.g., 1,4-Diazabicyclo[2.2.2]octane (DABCO) or Trimethylamine)

-

Solvent (e.g., Toluene, N,N-Dimethylformamide (DMF), or Butyl Acetate)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate and this compound in the chosen solvent.

-

Addition of Base and Catalyst: Add the base (e.g., potassium carbonate) and the catalyst (e.g., DABCO or trimethylamine) to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 50°C and 120°C and maintain for a period of 1 to 20 hours, depending on the specific conditions and catalyst used.[15] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, the reaction mixture is cooled, and the product is isolated. This may involve washing with water to remove inorganic salts, followed by distillation of the solvent.[12]

-

Purification: The crude azoxystrobin is then purified, typically by recrystallization from a suitable solvent such as methanol, to yield the final product of high purity.[12]

Data Presentation

Table 1: Quantitative Data for the Synthesis of Azoxystrobin

| Reaction Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Intermediate Synthesis | Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate, 4,6-Dichloropyrimidine | Activated Na2CO3 | - | 80 | 3.5 | 88.5 | 91.7 |

| Azoxystrobin Synthesis | Intermediate, this compound | K2CO3 / DABCO | DMF | 80 | 1.25 | 90.0 | >98 |

| Azoxystrobin Synthesis | Intermediate, this compound | K2CO3 / DABCO | MIBK | 80 | 8 | 95.7 | >98 |

| Azoxystrobin Synthesis | Intermediate, this compound | K2CO3 / Trimethylamine | Toluene | 80 | 4 | 95.8 | 98.2 |

| Azoxystrobin Synthesis | Intermediate, this compound | K2CO3 | Toluene | 80 | 8 | - | - |

Note: The data presented are compiled from various patented synthesis methods and may vary depending on the specific experimental conditions.[8][12][15]

Table 2: Fungicidal Activity of Azoxystrobin (EC50 values)

| Fungal Species | Disease | EC50 (µg/mL) |

| Alternaria alternata | Alternaria black spot | 1.86 |

| Aspergillus flavus | - | 0.12 - 297.22 |

| Sclerotinia sclerotiorum | White mold | 0.11 - 0.62 |

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits the growth of a fungal population by 50%. The values can vary significantly between different isolates of the same fungal species.[16][17][18]

Mechanism of Action: Inhibition of Mitochondrial Respiration

As a strobilurin fungicide, azoxystrobin's mode of action is the inhibition of mitochondrial respiration.[5][6] This is distinct from the mode of action of many other nitrile-containing herbicides which act as photosystem II inhibitors.

Figure 2: Mechanism of action of Azoxystrobin on the mitochondrial electron transport chain.

The binding of azoxystrobin to the Qo site of the cytochrome bc1 complex blocks the electron flow, leading to a cascade of detrimental effects for the fungus:

-

Disruption of the Electron Transport Chain: The primary pathway for cellular energy production is halted.[6]

-

Inhibition of ATP Synthesis: The proton gradient across the inner mitochondrial membrane, which drives ATP synthase, is dissipated, leading to a severe depletion of cellular ATP.[5][19]

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron transport can lead to the formation of superoxide (B77818) radicals and other ROS, causing oxidative stress and damage to cellular components.[20]

Conclusion

This compound is a key starting material in the synthesis of the commercially important fungicide, azoxystrobin. The protocols outlined in this document provide a comprehensive guide for the laboratory-scale synthesis of this agrochemical. The unique mode of action of azoxystrobin, targeting mitochondrial respiration, underscores the chemical diversity and broad range of biological activities that can be achieved through the derivatization of simple phenolic precursors like this compound. These application notes serve as a valuable resource for researchers and professionals in the field of agrochemical discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2012037764A1 - Method for preparing (e)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate - Google Patents [patents.google.com]

- 9. Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate [chembk.com]

- 11. (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate [chembk.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. WO2008043978A1 - Preparation of azoxystrobin - Google Patents [patents.google.com]

- 14. patents.justia.com [patents.justia.com]

- 15. EP3476838A1 - Method for preparing azoxystrobin - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Azoxystrobin | Antifungal | TargetMol [targetmol.com]

Application Note: High-Purity 2-Hydroxybenzonitrile for Research and Development

Abstract

This application note provides detailed protocols for the purification of crude 2-hydroxybenzonitrile (B42573), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The purity of this compound is critical for successful downstream applications. This document outlines three primary purification methods: recrystallization, vacuum distillation, and flash column chromatography. Additionally, it details analytical methods for assessing the purity of the final product. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as salicylonitrile, is a bifunctional organic compound featuring a hydroxyl and a nitrile group in the ortho position on a benzene (B151609) ring.[1] This substitution pattern makes it a versatile building block in organic synthesis. The presence of impurities in the crude material can significantly impact the yield and purity of subsequent reaction products. Therefore, effective purification is a crucial step. This note provides a comparative overview of common purification techniques and detailed protocols to obtain high-purity this compound.

Data Presentation

The following tables summarize the expected outcomes and key parameters for the different purification methods described in this document.

Table 1: Comparison of Purification Methods for this compound

| Parameter | Recrystallization | Vacuum Distillation | Flash Column Chromatography |

| Principle | Differential solubility | Difference in boiling points | Differential adsorption |

| Typical Purity | >99% | >98% | >99% |

| Expected Recovery | 75-90% | 70-85% | 60-80% |

| Scale | Milligrams to Kilograms | Grams to Kilograms | Milligrams to Grams |

| Throughput | Moderate | High | Low |

| Key Advantage | High purity, scalable | Effective for removing non-volatile impurities | Excellent for separating closely related impurities |

| Key Disadvantage | Potential for product loss in mother liquor | Requires specialized equipment, potential for thermal degradation | Time-consuming, requires significant solvent volumes |

Table 2: Solvent Screening for Recrystallization of this compound

| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling |

| Water | Sparingly soluble | Moderately soluble | Good |

| Ethanol (B145695) | Soluble | Very soluble | Poor |

| Toluene | Sparingly soluble | Soluble | Fair |

| Ethyl Acetate | Soluble | Very soluble | Poor |

| Hexanes | Insoluble | Sparingly soluble | Good |

| Ethanol/Water (e.g., 1:4) | Sparingly soluble | Soluble | Excellent |

| Toluene/Hexanes (e.g., 1:2) | Insoluble | Soluble | Good |

Table 3: Analytical Methods for Purity Assessment

| Method | Principle | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection |

| HPLC | Partition chromatography | C18 Reversed-Phase | Acetonitrile/Water gradient | UV (254 nm) |

| GC-MS | Partition chromatography | HP-5ms or similar non-polar | Helium | Mass Spectrometry (EI) |

| TLC | Adsorption chromatography | Silica (B1680970) Gel | Hexane/Ethyl Acetate (e.g., 7:3) | UV (254 nm) |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective method for obtaining high-purity crystalline this compound. The choice of solvent is critical and should be determined through preliminary screening. An ethanol/water mixture is often a suitable solvent system.

Materials and Equipment:

-

Crude this compound

-

Ethanol (reagent grade)

-

Deionized water

-

Erlenmeyer flasks

-

Hotplate with magnetic stirrer

-

Magnetic stir bar

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.

Protocol 2: Purification by Vacuum Distillation

Vacuum distillation is suitable for purifying thermally stable compounds with high boiling points, as it lowers the boiling point and prevents decomposition.[4][5][6][7]

Materials and Equipment:

-

Crude this compound

-

Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Vacuum pump

-

Manometer

-

Cold trap

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

-

Charging the Flask: Charge the round-bottom flask with the crude this compound.

-

Applying Vacuum: Gradually apply vacuum to the system. A pressure of around 14 mmHg is a good starting point.

-

Heating: Begin heating the distillation flask. The boiling point of this compound at 14 mmHg is approximately 149 °C.[8]

-

Distillation: Collect the fraction that distills at a constant temperature. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

-

Cooling and Collection: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. Collect the purified liquid, which will solidify upon cooling.

Protocol 3: Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes pressure to accelerate the separation of compounds.[9][10]

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Glass chromatography column

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

-

Air or nitrogen source with a regulator

-

Collection tubes

-

TLC plates and chamber

Procedure:

-

TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.3.[9]

-

Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Apply pressure to the top of the column and begin eluting with the chosen solvent system.

-

Fraction Collection: Collect fractions in test tubes.

-

Analysis of Fractions: Monitor the composition of the collected fractions using TLC.

-

Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Caption: General workflow for the purification of this compound.

Caption: Step-by-step recrystallization protocol.

Conclusion

The choice of purification method for crude this compound depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification. For obtaining highly pure material on a large scale, recrystallization is often the most practical approach. Vacuum distillation is an excellent alternative for removing non-volatile impurities. Flash column chromatography provides the highest resolution for separating closely related compounds, albeit on a smaller scale. The protocols and data presented in this application note serve as a comprehensive guide for researchers to produce high-purity this compound suitable for demanding applications in research and development.

References

- 1. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | High Purity | For Research Use [benchchem.com]

- 3. This compound | Alzchem Group [alzchem.com]

- 4. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 8. 2-Hydroxy benzonitrile [chembk.com]

- 9. Guide to Flash Chromatography Column - Hawach [hawachhplccolumn.com]

- 10. m.youtube.com [m.youtube.com]

Application Note: Derivatization of 2-Hydroxybenzonitrile for Enhanced GC-MS Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the derivatization of 2-hydroxybenzonitrile (B42573) (2-cyanophenol) to enhance its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar hydroxyl group, direct GC-MS analysis of this compound can result in poor chromatographic peak shape, low sensitivity, and potential thermal degradation. This protocol outlines a robust silylation method to convert this compound into its more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether derivative, thereby improving analytical performance. Detailed experimental procedures, data presentation, and visual workflows are provided to guide researchers in achieving reliable and reproducible results.

Introduction

This compound is a significant chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate identification and quantification of this compound and its potential byproducts are crucial for process monitoring and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the inherent polarity of the hydroxyl group in this compound makes it challenging for direct GC-MS analysis.

Chemical derivatization is a necessary sample preparation step to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2] Silylation, which involves the replacement of an active hydrogen in a hydroxyl group with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for phenolic compounds.[1][3] This process significantly improves the chromatographic behavior and detection sensitivity of the analyte.[4] This document provides a comprehensive guide to the silylation of this compound for GC-MS analysis.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization and subsequent GC-MS analysis of this compound.

Reagents and Materials

-

This compound standard

-

Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

-

Ethyl acetate (B1210297) (GC grade)

-

Anhydrous sodium sulfate

-

GC vials (2 mL) with caps (B75204) and septa

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

Sample Preparation and Derivatization Protocol

-

Sample Preparation : Prepare a stock solution of this compound in a suitable aprotic solvent like ethyl acetate or acetonitrile (e.g., 1 mg/mL).

-

Aliquotting : Transfer 100 µL of the sample solution into a 2 mL GC vial.

-

Solvent Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition : Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample, followed by the addition of 100 µL of the silylating agent (BSTFA with 1% TMCS or MSTFA).[5]

-

Reaction : Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[6]

-

Cooling : Allow the vial to cool to room temperature before proceeding with the GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be necessary based on the specific instrumentation.

-

Gas Chromatograph : Agilent 7890B GC or equivalent

-

Mass Spectrometer : Agilent 5977A MSD or equivalent

-

Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min

-

Inlet Temperature : 250°C

-

Injection Volume : 1 µL (splitless mode)

-

Oven Temperature Program :

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C[7]

-

-

MS Transfer Line Temperature : 280°C

-

Ion Source Temperature : 230°C

-

Ionization Mode : Electron Ionization (EI) at 70 eV

-

Mass Range : m/z 40-550

Data Presentation

The derivatization of this compound with a TMS group results in the formation of 2-(trimethylsilyloxy)benzonitrile. This derivative is more amenable to GC-MS analysis, exhibiting a sharp, symmetrical peak with a characteristic retention time and mass spectrum.

Expected Retention Time and Mass Fragments

The following table summarizes the expected quantitative data for the TMS-derivatized this compound.

| Compound | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 2-(Trimethylsilyloxy)benzonitrile | ~10.5 | 191 (M+), 176, 148, 73 |

Note: Retention times are estimates and may vary depending on the specific instrument and conditions.[7]

Illustrative Quantitative Analysis

The following table provides a hypothetical example of a quantitative analysis of a reaction mixture containing this compound and a related chlorinated byproduct after derivatization.

| Compound | Retention Time (min) | Peak Area (%) |

| 2-(Trimethylsilyloxy)benzonitrile | 10.5 | 85.3 |

| 3-Chloro-2-(trimethylsilyloxy)benzonitrile | 12.2 | 14.7 |

Mandatory Visualizations

Visual diagrams are provided below to illustrate the experimental workflow and the chemical derivatization reaction.

Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.

Caption: Chemical reaction scheme for the silylation of this compound.

Conclusion

The protocol described provides a reliable and reproducible method for the derivatization of this compound using silylation, enabling robust and sensitive analysis by GC-MS. By converting the polar hydroxyl group to a nonpolar TMS ether, the challenges of low volatility and thermal instability are effectively overcome, leading to improved chromatographic performance. This application note serves as a comprehensive guide for researchers, and the provided parameters offer a solid foundation for method development and validation in the analysis of this compound and related phenolic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Microwave-Assisted Synthesis Involving 2-Hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of heterocyclic compounds, with a focus on methodologies applicable to 2-hydroxybenzonitrile (B42573) as a key starting material. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often higher product yields, and alignment with the principles of green chemistry.[1]

Introduction

This compound, with its vicinal hydroxyl and nitrile functionalities, is a versatile precursor for the synthesis of various biologically active heterocyclic scaffolds, notably benzofurans, quinazolines, and benzoxazoles. These structural motifs are present in numerous pharmaceutical agents and natural products, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Microwave irradiation provides an efficient and rapid method for the construction of these complex molecules.[5][6]

Application Note 1: Synthesis of 4-Aminoquinazoline Derivatives

The synthesis of quinazolines is of significant interest in medicinal chemistry due to their diverse pharmacological activities. A plausible microwave-assisted route to novel quinazoline (B50416) derivatives involves the reaction of this compound with various amines, analogous to the synthesis of 4-aminoquinazolines from anthranilonitrile.[7]

Proposed General Reaction Scheme

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxybenzonitrile

Welcome to the technical support center for the synthesis of 2-hydroxybenzonitrile (B42573). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main routes for synthesizing this compound are the dehydration of salicylamide (B354443) and the dehydration of salicylaldoxime (B1680748), which is prepared from salicylaldehyde (B1680747).[1][2] Another notable, though less common, method is the Sandmeyer reaction, which introduces a cyano group to an aryl diazonium salt.[3][4][5]

Q2: What are the common challenges encountered during the synthesis of this compound?

A2: Common challenges include low product yield, formation of byproducts such as high-melting triazines, and difficulties in product purification.[6][7][8] The choice of reagents, particularly the dehydrating agent, can also pose challenges due to toxicity, cost, or harsh reaction conditions.[1][9]

Q3: How can I minimize the formation of triazine byproducts?